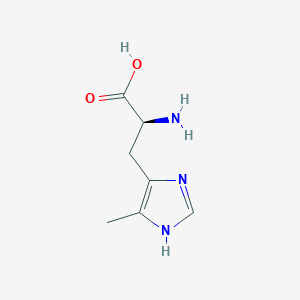
5-Methyl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-L-histidine is a derivative of the essential amino acid histidine It is characterized by the addition of a methyl group at the 5th position of the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-L-histidine typically involves the methylation of L-histidine. One common method is the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under controlled conditions to ensure selective methylation at the 5th position of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of enzymatic processes where specific methyltransferases catalyze the methylation of L-histidine. Such biotechnological approaches are often preferred for their efficiency and environmental friendliness.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazolone derivatives.
Reduction: Reduction reactions can modify the imidazole ring, potentially altering its biological activity.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolone derivatives, while substitution reactions can produce various substituted imidazole compounds.
Wissenschaftliche Forschungsanwendungen
5-Methyl-L-histidine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of methylated imidazole derivatives.
Biology: It serves as a biomarker for certain metabolic processes and can be used in studies related to protein metabolism and muscle physiology.
Medicine: Research has explored its potential role in diagnosing and monitoring certain diseases, such as muscle disorders and metabolic conditions.
Industry: It can be used in the synthesis of specialized chemicals and pharmaceuticals, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-L-histidine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, influencing their activity. The methylation of the imidazole ring can affect its binding affinity and specificity, thereby modulating its biological effects. For instance, it may interact with histidine decarboxylase, influencing histamine production and related physiological processes.
Vergleich Mit ähnlichen Verbindungen
1-Methylhistidine: Another methylated derivative of histidine, differing in the position of the methyl group.
3-Methylhistidine: Similar to 5-Methyl-L-histidine but with the methyl group at the 3rd position.
Ergothioneine: A sulfur-containing derivative of histidine with antioxidant properties.
Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to other methylated histidine derivatives, it may exhibit distinct binding properties and physiological effects, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
40519-43-5 |
|---|---|
Molekularformel |
C7H11N3O2 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(10-3-9-4)2-5(8)7(11)12/h3,5H,2,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI-Schlüssel |
UAFOEWLJICDDGE-YFKPBYRVSA-N |
Isomerische SMILES |
CC1=C(N=CN1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC1=C(N=CN1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)
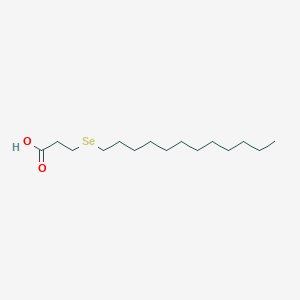
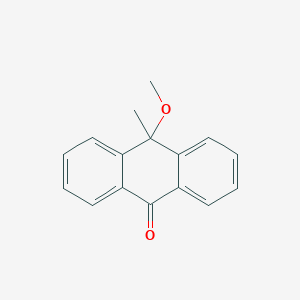

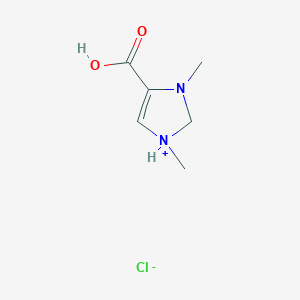


![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
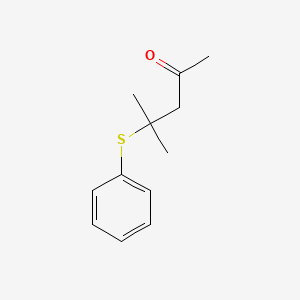
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)
